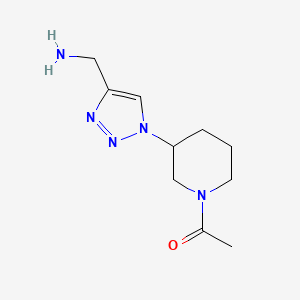

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one

CAS No.: 2091684-95-4

Cat. No.: VC3147217

Molecular Formula: C10H17N5O

Molecular Weight: 223.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091684-95-4 |

|---|---|

| Molecular Formula | C10H17N5O |

| Molecular Weight | 223.28 g/mol |

| IUPAC Name | 1-[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C10H17N5O/c1-8(16)14-4-2-3-10(7-14)15-6-9(5-11)12-13-15/h6,10H,2-5,7,11H2,1H3 |

| Standard InChI Key | GABWEEDGWBFHDV-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC(C1)N2C=C(N=N2)CN |

| Canonical SMILES | CC(=O)N1CCCC(C1)N2C=C(N=N2)CN |

Introduction

The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one is a complex organic molecule featuring a piperidine ring linked to a triazole moiety. This structure is typical of compounds synthesized using click chemistry, particularly the Huisgen cycloaddition reaction, which forms triazoles from azides and alkynes. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis Steps:

-

Preparation of Azide and Alkyne: The azide and alkyne precursors are prepared separately. The azide can be derived from a piperidine derivative, while the alkyne can be a simple terminal alkyne or a more complex molecule.

-

Click Reaction: The azide and alkyne are combined in a solvent like water or a mixture of water and an organic solvent, with a copper catalyst (e.g., CuSO4 and sodium ascorbate) to facilitate the cycloaddition reaction.

-

Attachment to Piperidine: The resulting triazole is then attached to a piperidine derivative, possibly through an amide or ester linkage.

Potential Applications

Compounds with similar structures have been explored for various biological activities, including antimicrobial and antiviral properties. The presence of a piperidine ring and a triazole moiety suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Activity:

-

Antimicrobial Agents: Piperidine and triazole derivatives have shown activity against bacteria and fungi.

-

Antiviral Agents: Some triazole compounds have been investigated for their antiviral properties, including activity against HIV.

Data and Research Findings

While specific data on 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one is not available, related compounds have been studied extensively. For example, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives have shown activity against multidrug-resistant strains .

Example Data Table:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume